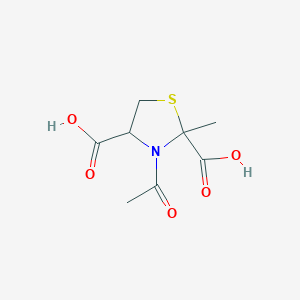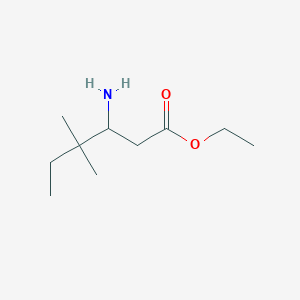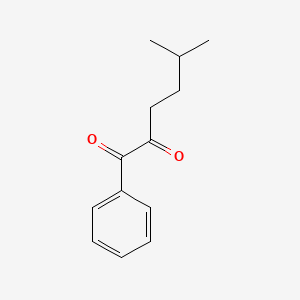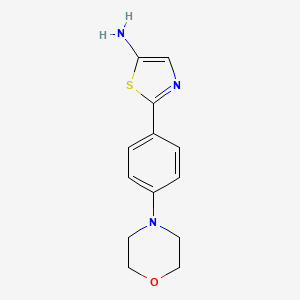
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl-
Overview
Description
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atomsIt is particularly noted for its stability and prolonged-release properties, making it a valuable candidate for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- can be synthesized through the acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid. The process involves the condensation of cysteine and ethyl pyruvate to form 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester, which is then acetylated using acetyl chloride . The reaction conditions vary depending on the desired stereoisomer, with the use of excess acetyl chloride and an organic amine leading to trans-isomers, while an equivalent amount of acetyl chloride with an inorganic base retains the original configuration .
Industrial Production Methods: Industrial production methods for 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- typically involve large-scale synthesis using similar acetylation processes. The choice of reagents and conditions is optimized to ensure high yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the acetyl and carboxylic acid groups .
Common Reagents and Conditions: Common reagents used in the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include various derivatives with modified functional groups. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential to inhibit melanin production, making it a candidate for skin-whitening agents . In medicine, its stability and prolonged-release properties make it suitable for drug delivery systems . Additionally, it has applications in the cosmetic industry due to its ability to suppress eumelanin production .
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- involves its interaction with molecular targets and pathways related to melanin biosynthesis. It inhibits the formation of dopachrome, a key intermediate in melanin production, by degrading in melanocytes . This inhibition is achieved through the acetylation of cysteine derivatives, which suppresses the formation of brown-black eumelanin .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include other thiazolidine derivatives such as 2-methylthiazolidine-2,4-dicarboxylic acid and its ethyl ester . These compounds share similar structural features and chemical properties.
Uniqueness: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- is unique due to its stability and prolonged-release properties, which are not commonly found in other thiazolidine derivatives . Its ability to inhibit melanin production also sets it apart from similar compounds, making it a valuable candidate for cosmetic and medical applications .
Properties
Molecular Formula |
C8H11NO5S |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
3-acetyl-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO5S/c1-4(10)9-5(6(11)12)3-15-8(9,2)7(13)14/h5H,3H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
CMLMTPHQDNAMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CSC1(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[Di(prop-2-en-1-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B8613713.png)












